7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
Overview
Description
7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its dibenzoazepine core, which is a fused tricyclic system, and the presence of an amino group and a methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the dibenzoazepine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced into the dibenzoazepine core.
Attachment of the methoxybenzyl group: This can be done through alkylation reactions, where the methoxybenzyl group is attached to the core structure.
Formation of the hydrochloride salt: The final step involves the conversion of the free base into its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.
Scientific Research Applications
7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, the compound may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]azepin-6(7H)-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Methoxybenzyl derivatives: Compounds with a methoxybenzyl group attached to different core structures.
Amino derivatives: Compounds with an amino group attached to various core structures.
Uniqueness
7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride is unique due to its specific combination of functional groups and its dibenzoazepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-amino-5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2.ClH/c1-26-16-12-10-15(11-13-16)14-24-20-9-5-4-7-18(20)17-6-2-3-8-19(17)21(23)22(24)25;/h2-13,21H,14,23H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJDPVXYLCCBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C4C(C2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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